![molecular formula C12H18N2O5 B1217659 N3-Ethylthymidine CAS No. 21473-40-5](/img/structure/B1217659.png)
N3-Ethylthymidine
Overview
Description
N3-Ethylthymidine (N3-ET) is a modified nucleoside, which has been widely studied for its potential applications in scientific research, especially in the fields of biochemistry and physiology. N3-ET is a synthetic nucleoside, which is composed of a deoxyribose sugar, a purine base, and an ethylthymidine base. N3-ET is known for its unique properties, which make it an attractive option for use in laboratory experiments. In
Scientific Research Applications
DNA Synthesis Termination
N3-Ethylthymidine (N3-Et-dT) plays a significant role in DNA synthesis. When incorporated into DNA, it can halt DNA synthesis. This is evident in studies where N3-Et-dT was site-specifically incorporated into oligonucleotides, leading to the termination of DNA synthesis by Escherichia coli polymerase I (Klenow fragment). This process occurs due to the formation of N3-Et-dT.dA base pairs at the 3'-end of the growing chain, which obstructs further DNA replication (Bhanot et al., 1990).
DNA Repair and Mutagenesis
N3-Et-dT is also involved in DNA repair and mutagenesis. It is a lesion that can be repaired by specific DNA repair enzymes, such as Alkbh2 and Alkbh3 in mammalian cells. Additionally, the incorporation of N3-Et-dT into DNA can lead to A.T----T.A transversion mutations, contributing to the cytotoxicity and mutagenicity of ethylating agents. This aspect of N3-Et-dT is crucial for understanding the activation of certain oncogenes, such as neu in rat neuroblastomas induced by N-ethyl-N-nitrosourea (Grevatt et al., 1991).
Impact on DNA Transcription
N3-Et-dT can significantly affect DNA transcription. Studies using nonreplicative vectors containing N3-Et-dT have shown that it inhibits DNA transcription mediated by T7 RNA polymerase or human RNA polymerase II. This inhibition is due to its ability to form miscoding pairs during transcription, leading to transcriptional errors and potentially mutagenic events (You et al., 2014).
Future Directions
properties
IUPAC Name |
3-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-3-13-11(17)7(2)5-14(12(13)18)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLQMOZKJBGROV-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175758 | |
Record name | N(3)-Ethylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N3-Ethylthymidine | |
CAS RN |
21473-40-5 | |
Record name | N(3)-Ethylthymidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021473405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(3)-Ethylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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